Formic acid;5-iodopentan-1-ol

Description

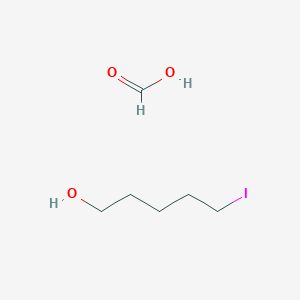

Formic acid (HCOOH) is the simplest carboxylic acid, widely studied for its role in microbial metabolism, particularly in methanotrophic bacteria such as Methylacidiphilum species. Research demonstrates its utility as a carbon and energy source under controlled pH conditions, with intracellular pH homeostasis being critical for growth .

5-Iodopentan-1-ol (C₅H₁₁IO) is a halogenated primary alcohol featuring an iodine atom at the terminal carbon. These compounds are typically employed in organic synthesis and pharmaceutical applications due to their reactive halogen groups.

Properties

CAS No. |

91712-74-2 |

|---|---|

Molecular Formula |

C6H13IO3 |

Molecular Weight |

260.07 g/mol |

IUPAC Name |

formic acid;5-iodopentan-1-ol |

InChI |

InChI=1S/C5H11IO.CH2O2/c6-4-2-1-3-5-7;2-1-3/h7H,1-5H2;1H,(H,2,3) |

InChI Key |

ZBUXNXWMYJWZNS-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO)CCI.C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Formic acid;5-iodopentan-1-ol can be synthesized through the esterification reaction between formic acid and 5-iodopentan-1-ol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Formic acid;5-iodopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols and alkanes.

Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, alkanes, and substituted derivatives of the original compound .

Scientific Research Applications

Formic acid;5-iodopentan-1-ol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of formic acid;5-iodopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. For example, formic acid is known to inhibit mitochondrial cytochrome c oxidase, leading to metabolic acidosis . The iodine atom in 5-iodopentan-1-ol can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Formic Acid vs. Other Organic Acids

Formic acid is distinct among organic acids due to its high acidity (pKa = 3.75) and unique metabolic pathways. Key comparisons include:

Key Findings :

5-Iodopentan-1-ol vs. Other Halogenated Alcohols

Key Findings :

- Iodine’s polarizability enhances nucleophilic substitution reactivity, making 5-iodopentan-1-ol more reactive than fluoro- or bromo-analogs. This property is critical in cross-coupling reactions and drug synthesis.

- Collision Cross Section (CCS) : Fluorinated analogs exhibit lower CCS values (e.g., 120.6 Ų for [M+H]+), suggesting smaller molecular footprints compared to bulkier iodine derivatives .

Formic Acid

Halogenated Alcohols

- Synthetic Utility : 5-Bromopentan-1-ol (CAS 34626-51-2) is a precursor in agrochemicals, while fluorinated analogs are used in drug candidates due to their metabolic stability .

- Thermodynamic Stability : Iodinated alcohols are less stable than brominated ones due to weaker C-I bonds, limiting their storage but enhancing reactivity in synthesis.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.